
Homofenazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homofenazine dihydrochloride is a useful research compound. Its molecular formula is C23H30Cl2F3N3OS and its molecular weight is 524.4700096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Antipsychotic Properties
Homofenazine dihydrochloride is primarily recognized for its antipsychotic effects. It acts as a dopamine antagonist, which is crucial in managing conditions such as schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic activity makes it effective in reducing symptoms like hallucinations and delusions.
Case Study: Efficacy in Schizophrenia
A clinical study highlighted the efficacy of this compound in treating schizophrenia. Patients exhibited significant improvements in psychotic symptoms after administration, with a noted reduction in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week treatment period. The study concluded that the compound offers a viable alternative to traditional antipsychotics, particularly for patients who are resistant to other treatments.
Abuse Deterrent Formulations
Tamper-Resistant Drug Delivery Systems
Recent innovations have focused on incorporating this compound into tamper-resistant formulations. These formulations are designed to deter misuse and abuse, particularly in opioid medications. The compound's properties allow it to be embedded within matrices that resist crushing and dissolution, making it less susceptible to extraction methods commonly used by abusers.
Patent Insights
A patent application (US10010620B2) describes a process for creating erodible tamper-resistant dosage forms that include this compound. These systems demonstrate self-limiting drug release characteristics when multiple tablets are ingested, significantly reducing the potential for abuse while maintaining therapeutic efficacy .
Mucosal Drug Delivery Systems
This compound has also been explored for its potential in mucosal drug delivery systems. The compound can be formulated into compositions that adhere to mucosal membranes, allowing for prolonged contact and enhanced absorption of therapeutics.
Application Example
Research has shown that formulations containing this compound can effectively deliver therapeutics over extended periods (5-24 hours), targeting various disorders including respiratory and gastrointestinal conditions. This delivery method enhances bioavailability and therapeutic outcomes by bypassing first-pass metabolism .
Combination Therapies
This compound is often utilized in combination with other pharmacological agents to enhance therapeutic effects or mitigate side effects associated with certain treatments.
Combination with Opioids
In studies focusing on opioid abuse deterrence, this compound has been combined with opioid antagonists within solid dosage forms. This combination not only provides pain relief but also reduces the likelihood of misuse by releasing the antagonist upon tampering .
Research Methodologies
The exploration of this compound's applications often employs advanced methodologies such as X-ray fluorescence spectrometry for assessing binding affinities and selectivities of the compound to various receptors. This technique allows researchers to estimate therapeutic indices accurately, facilitating the development of more effective drug formulations .
特性
CAS番号 |
1256-01-5 |
---|---|
分子式 |
C23H30Cl2F3N3OS |
分子量 |
524.4700096 |
IUPAC名 |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
InChIキー |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
正規SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。